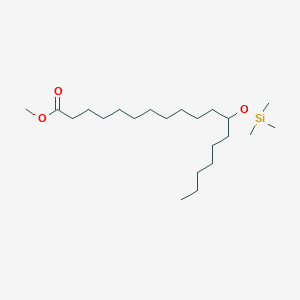
Methyl 12-trimethylsilyloxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-trimethylsilyloxyoctadecanoate: is a chemical compound with the molecular formula C22H46O3Si. It is a derivative of octadecanoic acid (stearic acid) where a trimethylsilyl group is attached to the 12th carbon and the carboxyl group is esterified with methanol. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester typically involves the following steps:
Hydroxylation: Octadecanoic acid is hydroxylated at the 12th carbon to form 12-hydroxyoctadecanoic acid.
Silylation: The hydroxyl group at the 12th carbon is then silylated using trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine to form 12-[(trimethylsilyl)oxy]octadecanoic acid.
Esterification: The carboxyl group of the silylated compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 12-trimethylsilyloxyoctadecanoate can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halides or other silylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 12-trimethylsilyloxyoctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other silylated compounds.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with biological membranes and enzymes. The trimethylsilyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and affect membrane fluidity. It can also interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecanoic acid, 9,10,18-tris[(trimethylsilyl)oxy]-, methyl ester
- Methyl 2-hydroxystearate, TMS derivative
- 1-Linolenoylglycerol, 2TMS derivative
- Octadecanoic acid, 12-oxo-, methyl ester
Uniqueness
Methyl 12-trimethylsilyloxyoctadecanoate is unique due to the specific position of the trimethylsilyl group at the 12th carbon. This specific positioning imparts distinct chemical and physical properties, making it particularly useful in certain synthetic and biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
15075-70-4 |
|---|---|
Molekularformel |
C22H46O3Si |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
methyl 12-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |
InChI-Schlüssel |
WBWFOZDCBKQZRY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Synonyme |
12-(Trimethylsilyloxy)octadecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















